3-Methoxy-7-(methylethyl)chroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-7-(methylethyl)chroman-4-one is a chemical compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . It belongs to the class of chromanone derivatives, which are known for their diverse biological and pharmaceutical activities . This compound is characterized by a chroman-4-one skeleton with a methoxy group at the 3-position and a methylethyl group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-7-(methylethyl)chroman-4-one typically involves the following steps:
Pechmann Condensation: This method involves the condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid.
Michael Addition: Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-7-(methylethyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromanone moiety to chromanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include quinones, chromanols, and various substituted chromanone derivatives .
Scientific Research Applications
3-Methoxy-7-(methylethyl)chroman-4-one has several scientific research applications:
Biology: This compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-7-(methylethyl)chroman-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes, receptors, and other proteins involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: The parent compound with a similar structure but without the methoxy and methylethyl groups.
Flavanone: A related compound with a similar chromanone skeleton but different substituents.
Isoflavone: Another related compound with a different arrangement of the chromanone skeleton.
Uniqueness
3-Methoxy-7-(methylethyl)chroman-4-one is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity compared to other chromanone derivatives .
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
3-methoxy-7-propan-2-yl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C13H16O3/c1-8(2)9-4-5-10-11(6-9)16-7-12(15-3)13(10)14/h4-6,8,12H,7H2,1-3H3 |
InChI Key |
NZLATKZSBKADOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C(=O)C(CO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.